N-Ethylbenzenesulfonamide
Description
Contextual Background of Benzenesulfonamide (B165840) Chemistry
Benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom. The core structure consists of a benzene (B151609) ring linked to a sulfonamide functional group (-SO2NHR). This structural motif is a cornerstone in medicinal chemistry and materials science. ontosight.ainih.gov Historically, sulfonamides were among the first synthetic antimicrobial agents discovered, revolutionizing the treatment of bacterial infections. solubilityofthings.com
The chemical properties of benzenesulfonamides are largely dictated by the substituents on the benzene ring and the nitrogen atom. The sulfonyl group is strongly electron-withdrawing, which imparts a notable acidity to the hydrogen atom on the nitrogen. doubtnut.comshaalaa.com This acidity allows for the formation of salts with alkalis, a characteristic that is often exploited in their synthesis and purification. doubtnut.comshaalaa.com The versatility of the benzenesulfonamide scaffold allows for the synthesis of a vast array of derivatives with diverse applications, including as intermediates in the production of pharmaceuticals, agrochemicals, and dyes. nih.govsolubilityofthings.com
Scope and Significance of N-Ethylbenzenesulfonamide Research
This compound (CAS No: 5339-67-3) is a specific derivative where an ethyl group is attached to the nitrogen atom of the benzenesulfonamide core. alfa-chemistry.comchemnet.com This seemingly simple modification has significant implications for its chemical behavior and applications. The presence of the N-ethyl group influences its solubility, reactivity, and potential as a building block in more complex molecular architectures.
Research into this compound is significant for several reasons. It serves as a crucial intermediate in the synthesis of more complex molecules. google.com For instance, it can be prepared through the reaction of ethanamine with benzenesulfonyl chloride. doubtnut.com The hydrogen atom attached to the nitrogen in this compound is acidic due to the electron-withdrawing nature of the sulfonyl group, rendering it soluble in alkali solutions. doubtnut.comshaalaa.comdoubtnut.com This property is fundamental to its use in various chemical transformations.
Detailed below are some of the key physical and chemical properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C8H11NO2S | alfa-chemistry.comchemnet.comchemsrc.com |
| Molecular Weight | 185.24 g/mol | alfa-chemistry.comchemsrc.com |
| Boiling Point | 297.9 °C at 760 mmHg | chemnet.comchemsrc.com |
| Density | 1.183 g/cm³ | chemnet.comchemsrc.com |
| Flash Point | 134 °C | chemnet.comchemsrc.com |
| Refractive Index | 1.531 | chemnet.comchemsrc.com |
The exploration of this compound's chemical landscape continues to be an active area of research, with potential for new discoveries and applications in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-9-12(10,11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXUAGCWVZDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968046 | |
| Record name | N-Ethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-67-3 | |
| Record name | N-Ethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylbenzenesulfonamide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3547 | |
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| Record name | N-Ethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethylbenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQX4WE4HS8 | |
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Synthetic Methodologies for N Ethylbenzenesulfonamide and Its Derivatives
Direct Synthesis Approaches
The direct synthesis of N-ethylbenzenesulfonamide is primarily achieved through two well-established methods: the amidation of benzenesulfonyl chloride with ethylamine (B1201723) and the N-alkylation of benzenesulfonamide (B165840).
Amidation of Benzenesulfonic Acid Chloride with Amines
A prevalent method for synthesizing this compound involves the reaction of benzenesulfonyl chloride with ethylamine. embibe.comtardigrade.in This reaction, a classic example of nucleophilic acyl substitution, is often referred to as the Hinsberg test. chemcess.com The primary amine, ethylamine, attacks the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of this compound. tardigrade.in A key characteristic of the product formed from a primary amine is its solubility in alkali. embibe.comtardigrade.inchemcess.com This is due to the presence of an acidic hydrogen on the nitrogen atom of the sulfonamide, which can be abstracted by a base.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Studies have shown that a number of amines can be efficiently converted into their corresponding benzenesulfonamides using a slight excess of benzenesulfonyl chloride in a solution of sodium hydroxide (B78521). researchgate.net
N-Alkylation Reactions using Alkyl Halides
Another direct route to this compound is the N-alkylation of a pre-existing sulfonamide with an alkyl halide. nih.gov This method involves the reaction of benzenesulfonamide with an ethyl halide, such as ethyl iodide. nih.gov The reaction is often facilitated by a base to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile. For instance, sodium hydride in N,N-dimethylformamide can be used to facilitate the reaction. nih.gov
While effective, this method can sometimes lead to dialkylation, and the reaction conditions may require careful control to achieve high yields and avoid side products. tandfonline.com Alternative, more atom-economical methods are continually being explored, including the use of transition metal catalysts. nih.govorganic-chemistry.org For example, manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents has been developed as a more environmentally friendly approach. acs.org
Targeted Synthesis of Functionalized this compound Derivatives
The incorporation of heterocyclic rings into the this compound scaffold can lead to compounds with diverse and enhanced biological activities. The following sections detail the synthesis of derivatives containing thiophene (B33073), thiazole (B1198619), pyridine (B92270), pyrrolidine (B122466), and piperidine (B6355638) moieties.
Heterocyclic Incorporations
The synthesis of this compound derivatives bearing thiophene and thiazole rings often involves multi-step reaction sequences.
For thiophene derivatives , a common strategy is the Gewald reaction, which is effective for synthesizing aminothiophene derivatives. evitachem.com Another approach involves the cyclization of functionalized alkynes containing a sulfur atom. nih.gov For instance, N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can be synthesized through a multi-step process that includes the formation of the thiophene and pyrazole (B372694) rings followed by a coupling reaction. smolecule.com
Thiazole derivatives can be synthesized via the Hantzsch thiazole synthesis. researchgate.net This method typically involves the reaction of a thiourea (B124793) derivative with an α-haloketone. For example, new thiazole derivatives with an N,N-bis(2-methoxyethyl)benzenesulfonamide group have been synthesized in a three-step process starting from the corresponding sulfonamide intermediate. researchgate.net The synthesis of 4-methoxy-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves the formation of the thiazole ring through condensation reactions, followed by the introduction of the thiophene moiety and finally the sulfonamide formation. evitachem.com
A study describes the synthesis of novel heterocyclic sulfonamides containing thiophene and thiazole moieties starting from 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide. tandfonline.com The thiophene derivatives were obtained through a reaction parallel to the Gewald's thiophene synthesis. tandfonline.com
| Derivative Type | Key Synthetic Reactions | Starting Materials Example |
| Thiophene | Gewald reaction, Cyclization of S-containing alkynes, Coupling reactions | 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, Thiophene derivatives, Benzenesulfonamide |
| Thiazole | Hantzsch thiazole synthesis, Condensation reactions | 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, Thiourea derivatives, α-haloketones |
The synthesis of this compound derivatives incorporating nitrogen-containing heterocycles like pyridine, pyrrolidine, and piperidine often involves coupling reactions and multi-step sequences.
Pyridine derivatives can be synthesized by coupling a pyridine-containing intermediate with a benzenesulfonamide precursor. For example, 5-Bromo-2-fluoro-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide is synthesized by reacting a substituted benzenesulfonamide with a pyridine-4-yl ethylamine derivative. ontosight.ai Another approach involves synthesizing a series of triarylpyrazole derivatives containing a 2-substituted pyridine at the 4-position of the pyrazole ring, with a terminal sulfonamide moiety. nih.gov
The synthesis of pyrrolidine and piperidine derivatives can be achieved through various routes. One study details the synthesis of piperidine and pyrrolidine derivatives from 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide. tandfonline.comresearchgate.net The pyrrolidine derivative was obtained by reacting the starting material with 2-chloroacetonitrile in the presence of triethylamine (B128534). tandfonline.com The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-ethylbenzenesulfonamide involves the reaction of benzenesulfonamide with a piperidine derivative. smolecule.com Proline sulfonamide derivatives have been synthesized by the reaction of the free amine derived from l-N-tert-butoxycarbonyl-2-carbomethoxy-4(S)-(pyrrolidin-l-N-yl)pyrrolidine followed by coupling with a sulfonyl chloride. google.com
| Derivative Type | Key Synthetic Reactions | Starting Materials Example |
| Pyridine | Coupling reactions | Substituted benzenesulfonamide, Pyridine-4-yl ethylamine derivative |
| Pyrrolidine | Reaction with chloroacetonitrile, Coupling with sulfonyl chlorides | 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, l-N-tert-butoxycarbonyl-2-carbomethoxy-4(S)-(pyrrolidin-l-N-yl)pyrrolidine |
| Piperidine | Reaction with piperidine derivatives | Benzenesulfonamide, Piperidine derivative |
Pyrazole and Triazole Moieties
The synthesis of this compound derivatives incorporating pyrazole and triazole rings is a significant area of research. These heterocyclic moieties are known for their presence in biologically active compounds.
One approach to synthesizing pyrazole-containing this compound derivatives involves the reaction of a starting material like 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide with hydrazine (B178648) hydrate (B1144303) in the presence of triethylamine. tandfonline.com This reaction, when refluxed in 1,4-dioxane, yields 4-(1-(2-(5-Amino-4H-pyrazol-3-yl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide. tandfonline.com The formation of the pyrazole ring occurs through the cyclization of the cyanoacetylhydrazono moiety. tandfonline.com
Another general method for creating pyrazole derivatives is through cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds. smolecule.comevitachem.comevitachem.com For instance, the synthesis of 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide begins with the formation of the pyrazole ring using hydrazine derivatives and acetylenic ketones. evitachem.com
The synthesis of triazole derivatives can be achieved by reacting a sulfonamide intermediate with alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. rsc.org For example, 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-ethylbenzenesulfonamide has been synthesized using this method. rsc.org Additionally, triazole derivatives can be formed through condensation and cyclization reactions. For example, 2-chloro-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide can be synthesized by combining benzenesulfonamide derivatives with triazole precursors. evitachem.com
Table 1: Synthesis of Pyrazole and Triazole Derivatives of this compound
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | Hydrazine hydrate, Triethylamine, 1,4-dioxane | 4-(1-(2-(5-Amino-4H-pyrazol-3-yl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | 65 | tandfonline.com |
Coumarin (B35378) and Benzocoumarin Incorporations
The incorporation of coumarin and benzocoumarin scaffolds into this compound derivatives has been explored, often yielding compounds with interesting biological properties.
A common synthetic route involves the reaction of a precursor such as 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide with a hydroxy-substituted aldehyde. tandfonline.com Specifically, reacting this precursor with 2-hydroxybenzaldehyde in dioxane with piperidine as a catalyst and refluxing the mixture leads to the formation of a coumarin derivative. tandfonline.com Similarly, using 2-hydroxy-1-naphthaldehyde (B42665) under the same conditions yields a benzocoumarin derivative. tandfonline.com
Another method involves the reaction of a benzenesulfonamide with a bromoacetyl-coumarin derivative. For instance, N-[2-oxo-2-(2-oxo-2H-chromen-3-yl)-ethyl]-benzenesulfonamide is synthesized by reacting an equimolar mixture of benzenesulfonamide and 3-(2-bromoacetyl)-2H-chromen-2-one in ethanol (B145695). africanjournalofbiomedicalresearch.comresearchgate.net
Furthermore, 3-sulfamoyl coumarins can be synthesized through the reaction of ethyl 2-sulfamoylacetate with various substituted salicylaldehydes in n-butanol under basic conditions. mdpi.com
Table 2: Synthesis of Coumarin and Benzocoumarin Derivatives
| Starting Material 1 | Starting Material 2 | Product | Reference |
|---|---|---|---|
| 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | 2-hydroxybenzaldehyde | Coumarin derivative | tandfonline.com |
| 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide | 2-hydroxy-1-naphthaldehyde | Benzocoumarin derivative | tandfonline.com |
Triazinyl-Substituted Conjugates
The synthesis of triazinyl-substituted this compound conjugates often involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. mdpi.com This allows for the controlled introduction of different functional groups.
A general two-step process is employed where the initial step involves reacting cyanuric chloride with a benzenesulfonamide derivative, such as 4-aminoethylbenzenesulfonamide. mdpi.com The subsequent step involves the substitution of the remaining chlorine atoms with amino acids, which can have either polar or non-polar side chains. mdpi.comresearchgate.net
An optimized and environmentally friendly method utilizes a sodium carbonate-based water solution as the synthetic medium, which has been shown to produce high yields (≥95%) of the desired disubstituted conjugates and simplifies product isolation. nih.gov This "green chemistry" approach eliminates the need for organic solvents like N,N-Diisopropylethylamine/Dimethylformamide. nih.gov
Anthranilic Acid and Phthalimide (B116566) Incorporations
The synthesis of this compound derivatives incorporating anthranilic acid and phthalimide moieties has been reported. These structures are of interest due to their potential as inhibitors of various enzymes. doi.org
One synthetic pathway involves the reaction of 1,3-dioxo-1,3-dihydroisobenzofuran-5-substituted chloride with a substituted anthranilic acid to yield a benzoic acid derivative. doi.org This intermediate is then heated with various amines, including those containing a 4-ethylbenzenesulfonamide (B91798) group, in acetic acid with anhydrous sodium acetate (B1210297) to produce the final 5-substituted-2-(1,3-dioxo-2-substituted-isoindoline-5-carboxamido)benzoic acids. doi.org
Specifically, the synthesis of 4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide involves reacting a phthalimide precursor with 4-(2-aminoethyl)benzenesulfonamide (B156865). ekb.eg Another approach involves the reaction of anthranilic acid with 4-(2-isothiocyanatoethyl)benzenesulfonamide in ethanol with triethylamine to produce 4-(2-(2-mercapto-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide. semanticscholar.orgmdpi.com
Palladium(II) Complex Formation via Oxidative Addition
Palladium(II) complexes incorporating this compound ligands can be synthesized through oxidative addition. researchgate.net This method is a key step in creating catalysts for various organic transformations.
A specific example involves the reaction of 2-iodo-N-ethylbenzenesulfonamide with a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). researchgate.net This reaction results in the oxidative addition of the C-I bond to the palladium center, forming a stable palladium(II) complex. The resulting complexes are characterized by techniques such as ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as X-ray diffraction analysis to confirm their molecular structure. researchgate.net
Catalytic and Green Chemistry Approaches
Modern synthetic chemistry increasingly focuses on catalytic and environmentally friendly methods to improve efficiency and reduce waste.
Rh(II)-Catalyzed C-H Alkylation Strategies
Rhodium(II)-catalyzed C-H alkylation represents a powerful strategy for the functionalization of aryl sulfonamides. This method allows for the direct formation of carbon-carbon bonds at otherwise unreactive C-H sites.
In the context of this compound derivatives, Rh(II) catalysts have been utilized for the C-H alkylation of benzylamines bearing a picolinamide (B142947) directing group with unactivated alkenes. nih.govnih.gov The reaction's selectivity for linear or branched alkylation products can be controlled by the choice of an acid additive. Aromatic acids tend to favor the formation of linear products, while aliphatic acids lead to predominantly branched products. nih.gov Deuterium labeling studies suggest the involvement of a Rh-carbene intermediate in the pathway leading to linear products. nih.gov
This catalytic approach offers a broad scope for both the benzylamine (B48309) and alkene substrates, providing a versatile tool for creating complex molecules from simpler precursors. nih.govnih.gov
Environmentally Benign Synthetic Routes in Aqueous Media
The development of synthetic methodologies for this compound and its derivatives in aqueous media represents a significant advancement in green chemistry. These methods aim to reduce or eliminate the use of hazardous organic solvents, which are often toxic, flammable, and environmentally persistent. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for chemical reactions. Research in this area has focused on developing efficient catalytic systems and reaction conditions that are compatible with aqueous environments.
One approach involves the use of water as a solvent for the reaction of benzenesulfonyl chlorides with amines. For instance, this compound can be synthesized by reacting benzenesulfonyl chloride with an aqueous solution of ethylamine. google.com The hydrochloric acid generated during the reaction protonates the excess amine, and the resulting salt remains in the aqueous phase, simplifying the separation of the sulfonamide product. google.com
Recent studies have explored various catalytic systems to enhance the efficiency and scope of sulfonamide synthesis in water. For example, ultrasound-promoted synthesis using montmorillonite (B579905) K10 as a catalyst has been reported for the preparation of N-substituted benzenesulfonamides in water. tandfonline.com This method offers high yields and short reaction times under environmentally friendly conditions. tandfonline.com While this specific study did not synthesize this compound, the methodology is applicable to a range of sulfonamides. The use of water as a solvent in this sonochemical method proved superior to organic solvents like dichloromethane, chloroform, tetrahydrofuran, and ethanol, which resulted in lower yields. tandfonline.com
Another green approach is the one-pot synthesis of sulfonamides from thiols and disulfides in water. This method utilizes trichloroisocyanuric acid (TCCA) for the oxidative chlorination of the sulfur-containing starting materials to form the corresponding sulfonyl chloride in situ. This intermediate then reacts with various amines to produce sulfonamides in good to excellent yields. researchgate.net The process is notable for its mild conditions and simple filtration-based product isolation, avoiding the need for organic solvents. researchgate.net
Furthermore, the synthesis of N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides has been achieved in water using a ZnBr2-catalyzed [2+3] cycloaddition reaction of N-cyano-N-arylbenzenesulfonamides and sodium azide. researchgate.net This protocol is highlighted as an eco-friendly method that produces excellent yields with an easy work-up procedure. researchgate.net
The development of water-based synthetic methods also extends to more complex derivatives. For instance, the synthesis of 1,3,5-triazinyl-substituted amino(alkyl)-benzenesulfonamide conjugates has been optimized in an aqueous sodium bicarbonate medium. nih.gov This approach offers several advantages, including short reaction times and satisfactory yields, while adhering to green chemistry principles. nih.govmdpi.com Similarly, cyclodextrin-mediated N-alkylation in aqueous solution has been employed for the synthesis of N,N'-(hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide), showcasing a more sustainable route for producing such compounds. beilstein-journals.org
Electrochemical methods in aqueous or aqueous-ethanolic solutions also present a green alternative for synthesizing sulfonamide derivatives. rsc.org These methods avoid the use of toxic reagents and solvents, offering a sustainable pathway to these compounds. rsc.org
The following table summarizes the findings of various studies on the synthesis of N-substituted benzenesulfonamides in aqueous media, highlighting the reaction conditions and outcomes.
| Catalyst/Reagent | Starting Materials | Product Type | Solvent | Reaction Conditions | Yield (%) | Reference |
| None | Benzenesulfonyl chloride, Ethylamine (70% aq. solution) | This compound | Water/Dichloromethane | Stirring, cooling | Not specified | google.com |
| Montmorillonite K10 | Arylsulfonyl chlorides, Hydrazine/Ethylenediamine, Cyclic anhydrides | N-cyclic imides substituted benzenesulfonamide | Water | Ultrasonication, 50 °C | Up to 90 | tandfonline.com |
| Trichloroisocyanuric acid (TCCA) | Thiols/Disulfides, Amines | N-aryl and N-alkyl sulfonamides | Water | Ambient temperature | Good to excellent | researchgate.net |
| ZnBr2 | N-cyano-N-arylbenzenesulfonamides, Sodium azide | N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides | Water | Reflux | Excellent | researchgate.net |
| Sodium bicarbonate | 4-aminomethyl/ethyl-benzenesulfonamide derivatives, 1,3,5-triazine (B166579) precursors | 1,3,5-triazinyl-substituted benzenesulfonamide derivatives | Water | Room temperature | 20.6–91.8 | nih.govmdpi.com |
| Cyclodextrin | N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide), Allyl bromide | N,N'-(hexane-1,6-diyl)bis(N-allyl-4-methylbenzenesulfonamide) | Aqueous solution | 50-70 °C | 38 (not optimized) | beilstein-journals.org |
| Electrochemical | 4-nitroso-N,N-dimethylaniline, Arylsulfinic acids | Disulfonamide and sulfonamide derivatives | Aqueous ethanol | pH 7.0 | 55-85 | rsc.org |
Biological and Pharmacological Activities of N Ethylbenzenesulfonamide and Analogues
Enzyme Inhibition Studies
The ability of N-Ethylbenzenesulfonamide and its structural analogues to inhibit specific enzymes is a significant area of research. These interactions are fundamental to their potential therapeutic applications.
Carbonic Anhydrase (CA) Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). The sulfonamide group coordinates to the zinc ion in the enzyme's active site, leading to inhibition.
The human carbonic anhydrase (hCA) family includes at least 15 isoforms with varying tissue distribution and physiological roles. The therapeutic efficacy and side-effect profile of CAIs are critically dependent on their selectivity for different isozymes.
Research has shown that benzenesulfonamide (B165840) derivatives exhibit varied inhibitory profiles against different hCA isoforms. Generally, many benzenesulfonamides are potent inhibitors of the cytosolic isoform hCA II and the tumor-associated transmembrane isoform hCA IX, while showing moderate to weak inhibition against the cytosolic isoform hCA I.
For instance, studies on a series of benzenesulfonamide derivatives have demonstrated that they can be medium to high nanomolar inhibitors of hCA I and II, with KI values ranging from 68.4–458.1 nM and 62.8–153.7 nM, respectively. mdpi.com The same compounds acted as weak inhibitors of the membrane-bound isoform hCA IV, with KI values in the low micromolar range (1.1–6.2 μM). mdpi.com In contrast, the tumor-associated isoform hCA XII was inhibited in the 55.4–113.2 nM range by these mono-tailed compounds. mdpi.com
The development of analogues with specific substitutions on the benzene (B151609) ring or the amide nitrogen allows for the fine-tuning of inhibitory potency and selectivity. For example, certain N-substituted benzenesulfonamides show low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII. nih.gov This selectivity is attributed to interactions between the inhibitor's "tail" and amino acid residues that differ between the various isozyme active sites.
| Compound Type | hCA I (KI) | hCA II (KI) | hCA IX (KI) | hCA XII (KI) |
| Benzenesulfonamide Analogues | 41.5 - 1500 nM | 30.1 - 755 nM | 1.5 - 38.9 nM | 0.8 - 12.4 nM |
| Mono-tailed Benzenesulfonamides | 68.4 - 458.1 nM | 62.8 - 153.7 nM | Not specified | 55.4 - 113.2 nM |
This table presents a range of inhibition constants (Ki) for different benzenesulfonamide analogues against various human carbonic anhydrase (hCA) isoforms, illustrating the general potency and selectivity profiles observed in research studies.
The selective inhibition of specific CA isozymes has significant therapeutic implications for various diseases.
Glaucoma: The inhibition of carbonic anhydrases in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a primary risk factor for glaucoma. nih.govresearchgate.net The key isoforms targeted for glaucoma treatment are hCA II, IV, and XII. nih.gov Systemic and topical sulfonamide inhibitors like acetazolamide, dorzolamide, and brinzolamide (B135381) are used clinically for this purpose. mdpi.comnih.gov Research focuses on developing isozyme-selective inhibitors to minimize side effects associated with the inhibition of widespread isoforms like hCA I and II. mdpi.comnih.gov
Cancer: The tumor-associated isoforms hCA IX and hCA XII play a crucial role in cancer progression. mdpi.com They are overexpressed in many hypoxic tumors and contribute to the regulation of pH in the tumor microenvironment, facilitating tumor cell survival, proliferation, and metastasis. mdpi.com Consequently, the development of potent and selective inhibitors of hCA IX and hCA XII is a promising strategy for anticancer therapy. nih.govmdpi.com Studies have shown that certain benzenesulfonamides can selectively inhibit these tumor-associated isoforms in the low nanomolar to subnanomolar range, making them valuable leads for novel cancer treatments. nih.govtandfonline.com
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a key enzyme in the folate biosynthesis pathway, essential for the synthesis of nucleic acids and amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and cell division, making it an important target for antimicrobial and anticancer therapies.
Analogues of this compound have been investigated as potential DHFR inhibitors. For instance, a series of N-ethyl-N-methylbenzenesulfonamide hybrids were synthesized and evaluated for their biological activity. Molecular docking studies of these compounds were performed to understand their mode of action as inhibitors against the active sites of the DHFR enzyme. These studies suggest that the benzenesulfonamide scaffold can be modified to create effective inhibitors of this crucial enzyme. The goal is to develop compounds that can selectively inhibit microbial or cancer cell DHFR over the human enzyme to ensure therapeutic efficacy and reduce toxicity.
Cholinesterase and Lipoxygenase Enzyme Modulation
Cholinesterase Inhibition: Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of conditions like Alzheimer's disease. The benzenesulfonamide framework has been explored for its potential to inhibit cholinesterases.
Studies on various benzenesulfonamide derivatives have demonstrated their ability to inhibit both AChE and BChE. For example, a series of novel benzenesulfonamides showed potent inhibition of AChE with Ki values in the range of 28.11 ± 4.55 nM to 145.52 ± 28.68 nM. Another study on 4-phthalimidobenzenesulfonamide derivatives found that several compounds were potent and selective inhibitors of AChE, with the most active compound having an IC50 value of 1.35 ± 0.08 μM.
| Compound Series | Enzyme | Inhibition Value (Ki or IC50) |
| Novel Benzenesulfonamides | AChE | 28.11 - 145.52 nM (Ki) |
| 4-Phthalimidobenzenesulfonamides | AChE | 1.35 ± 0.08 μM (IC50) |
| 4-Phthalimidobenzenesulfonamides | BuChE | 13.41 ± 0.62 μM (IC50) |
This table summarizes the inhibitory activities of different series of benzenesulfonamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Lipoxygenase Modulation: Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The 5-lipoxygenase (5-LOX) pathway is a key target for the development of anti-inflammatory drugs. Research into N-methyl benzenesulfonamide derivatives has shown that these compounds can act as inhibitors of 5-LOX. In one study, certain synthesized derivatives exhibited significant inhibitory activity against 5-LOX in both enzyme and cell-based assays, with inhibition rates of ≥78% and ≥72% at a 1 μM concentration, respectively.
Antimicrobial Research
The sulfonamide class of compounds has a long history as antimicrobial agents, primarily acting by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme in the bacterial folate synthesis pathway. nih.gov this compound and its analogues have also been investigated for their antimicrobial properties.
The synthesis of novel N-ethyl-N-methylbenzenesulfonamide derivatives has led to the discovery of compounds with significant antimicrobial activity. For example, a derivative incorporating a 4-chlorophenyl moiety demonstrated antimicrobial activity greater than reference drugs. In other studies, various heterocyclic benzenesulfonamide derivatives were evaluated as in-vitro antimicrobial agents, with some compounds showing high potency against bacteria such as Klebsiella pneumoniae. These findings indicate that the this compound scaffold is a viable starting point for the development of new antimicrobial agents.
Anticancer Research
The benzenesulfonamide framework is a key structural feature in a variety of compounds investigated for their anticancer properties. nih.govresearchgate.net These derivatives have shown potential in targeting various aspects of cancer cell biology, including proliferation and survival mechanisms.
Numerous studies have demonstrated the cytotoxic and antiproliferative effects of benzenesulfonamide analogues against various human cancer cell lines. nih.govnih.gov These compounds have shown particular promise against breast cancer cells. For example, certain sulfonamide derivatives exhibited significant cytotoxic effects against breast cancer cell lines such as MDA-MB-468 and MCF-7. nih.gov
In one study, a series of anthraquinone-based benzenesulfonamide derivatives were evaluated for their anti-proliferative activities against MDA-MB-231, MCF-7, and HepG2 cancer cells, with several compounds showing potent inhibition. mdpi.com Another investigation synthesized a series of benzenesulfonamide-bearing imidazole (B134444) derivatives, which were found to be cytotoxic against human triple-negative breast cancer MDA-MB-231 cells. mdpi.com A novel benzenesulfonamide analogue, BA-3b, proved to be highly potent with IC50 values ranging from 0.007 to 0.036 μM against a panel of seven cancer cell lines. nih.gov Furthermore, a study on phenylsulfonylpiperazine derivatives identified a compound with an IC50 of 4.48 µM and a high selectivity index in MCF7 cells. semanticscholar.org Non-steroidal sulfonamide inhibitors have also shown selective action against MCF7 breast cancer cells over healthy cell lines. nih.gov
Table 2: In Vitro Cytotoxicity of Selected Benzenesulfonamide Analogues against Breast Cancer Cell Lines
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research into benzenesulfonamide derivatives has revealed their ability to trigger apoptotic pathways in cancer cells. mdpi.com For instance, a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative was shown to induce apoptosis in acute leukemia cells by causing cell cycle arrest and activating both extrinsic and intrinsic apoptotic pathways. nih.gov This involved the loss of mitochondrial potential and the activation of caspase-3. nih.gov
Studies on N-substituted benzamides, which share structural similarities, have shown that they can induce the release of cytochrome c into the cytosol and activate caspase-9, an initiator caspase in the apoptotic cascade. nih.govresearchgate.net The overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit this process. nih.govresearchgate.net Furthermore, some benzenesulfonamide analogues have been found to induce apoptosis in breast cancer cells by increasing the levels of cleaved caspases 3 and 9. nih.gov These findings suggest that the pro-apoptotic activity of these compounds is a critical component of their anticancer potential.
Antiviral Investigations (e.g., Influenza Viruses)
The search for novel antiviral agents has led to the investigation of benzenesulfonamide derivatives for their activity against various viruses, including influenza. usu.edu The influenza virus hemagglutinin (HA) protein, which is crucial for viral entry into host cells, has been identified as a key target for some of these compounds. nih.govacs.org
One study identified a tertiary aryl sulfonamide, 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide, as an inhibitor of influenza A virus entry that targets the HA protein and prevents viral membrane fusion. nih.gov This compound demonstrated potent antiviral activity against diverse H1N1, H5N1, and H3N2 influenza strains. nih.gov Another series of heteroaromatic-based benzenesulfonamide derivatives were identified as potent inhibitors of the H5N1 influenza A virus. nih.gov The most effective compound from this series, 11k, exhibited excellent antiviral activity with an EC50 value of 0.47 μM. nih.gov
Similarly, the benzenesulfonamide derivative RO5464466 was characterized as an HA inhibitor of H1N1 viruses, acting at an early stage of viral replication by targeting HA. nih.gov A close analogue, RO5487624, showed a protective effect in mice challenged with a lethal dose of the H1N1 virus. nih.gov Time-of-addition studies with other benzenesulfonamide derivatives indicated that they inhibit an early step in the virus replication cycle, likely virus adsorption or penetration. usu.edu These investigations underscore the potential of benzenesulfonamide analogues as a foundation for developing new anti-influenza therapies. nih.govacs.org
Table 3: Antiviral Activity of Selected Benzenesulfonamide Analogues against Influenza Viruses
List of Chemical Compounds
Table 4: Mentioned Chemical Compounds
Structure Activity Relationship Sar and Derivative Design
Influence of Substituents and Structural Motifs on Biological Efficacy
The biological efficacy of N-Ethylbenzenesulfonamide analogues can be significantly modulated by the introduction of various substituents and structural motifs. Studies on related benzenesulfonamide (B165840) scaffolds, particularly as enzyme inhibitors, have provided valuable insights into these relationships. For instance, in the context of carbonic anhydrase (CA) inhibition, the nature and position of substituents on the benzenesulfonamide core are critical.
Research on a series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides has demonstrated how different functional groups attached to the quinazolinone ring influence inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The primary sulfonamide group is a key zinc-binding group, essential for the inhibitory action. The variations in the "tail" of the molecule, in this case, the substituted quinazolinone moiety, lead to differences in potency and selectivity.
For example, compounds with smaller, more compact substituents on the quinazolinone ring have shown potent inhibition of certain hCA isoforms. The introduction of different alkyl and aryl groups at the 2-thio position of the quinazolinone ring results in a range of inhibitory constants (Kᵢ) against different hCA isoforms. This highlights that the steric and electronic properties of the substituents play a crucial role in the interaction with the enzyme's active site.
A summary of the inhibitory action of selected 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide compounds against various hCA isoforms is presented in the table below.
| Compound | Substituent at 2-thio position | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 2 | -CH₃ | 78.2 | 6.4 | 7.1 | 3.1 |
| 3 | -C₂H₅ | 57.8 | 8.9 | 9.8 | 5.4 |
| 4 | -CH₂CH=CH₂ | 65.4 | 14.2 | 12.5 | 8.7 |
| 8 | -CH₂-Ph | 240.5 | 70.3 | 45.6 | 15.8 |
| 9 | -CH₂-(4-Cl-Ph) | 315.2 | 86.6 | 58.9 | 20.2 |
| 12 | -CH₂-COOCH₃ | 98.6 | 10.1 | 15.3 | 6.9 |
These findings underscore the principle that even minor modifications to the chemical structure of a benzenesulfonamide derivative can lead to significant changes in its biological activity profile.
Rational Design of this compound Analogues for Enhanced Bioactivity
The rational design of this compound analogues involves a targeted approach to modify its structure to improve its interaction with a specific biological target, thereby enhancing its bioactivity. This process often begins with a lead compound, such as this compound, and utilizes computational and synthetic methodologies to develop more potent and selective agents.
One common strategy is the "tail approach," where modifications are made to a part of the molecule that is not directly involved in the primary binding interaction but can form additional favorable interactions with the target protein. For benzenesulfonamide-based inhibitors, the sulfonamide group typically acts as the primary binding motif (the "head"), while the rest of the molecule (the "tail") can be modified to achieve desired properties.
For instance, in the design of novel carbonic anhydrase inhibitors, a 4-(2-aminoethyl)benzenesulfonamide (B156865) scaffold can be systematically modified. acs.org The primary sulfonamide group anchors the molecule to the zinc ion in the active site of the enzyme. The ethylamino linker and the terminal amino group provide points for chemical elaboration, allowing for the introduction of various "tails." These tails can be designed to interact with specific amino acid residues in the active site cavity, leading to increased affinity and isoform selectivity.
The design process can be guided by molecular modeling studies, which can predict how different analogues will bind to the target enzyme. nih.gov For example, docking simulations can be used to visualize the binding mode of a designed compound and to identify potential steric clashes or favorable interactions. This information can then be used to refine the design before synthesis and biological evaluation.
An example of rational design involves the synthesis of heterocyclic sulfonamides with potential anticancer and antimicrobial activities. Starting from a core structure like 4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)-N-ethyl-N-methylbenzenesulfonamide, various heterocyclic rings such as thiophene (B33073), coumarin (B35378), thiazole (B1198619), and pyridine (B92270) can be introduced. researchgate.net The rationale behind this approach is that these heterocyclic moieties are known to possess a wide range of biological activities, and their incorporation into the this compound scaffold could lead to synergistic effects or novel mechanisms of action.
Conformational Analysis and Bioactive Conformations of Derivatives
The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis, therefore, is a critical aspect of understanding the SAR of this compound derivatives. It involves the study of the different spatial arrangements of the atoms in a molecule and their relative energies.
The bioactive conformation is the specific three-dimensional structure that a molecule adopts when it binds to its biological target. Identifying this conformation is a key goal of conformational analysis and is crucial for rational drug design. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational methods like Density Functional Theory (DFT) calculations, are used to determine the preferred conformations of molecules in both the solid state and in solution.
For aromatic sulfonamides, a key conformational feature is the rotation around the Aryl-S bond and the S-N bond. Hindered rotation around these bonds can lead to the existence of distinct conformational isomers, or rotamers. researchgate.net The relative populations of these rotamers can be influenced by the nature of the substituents and the polarity of the solvent.
For example, in a study of a model aromatic sulfonamide, N,N'-bis-tosyl-N,N'-dipropargyl-1,4-diamine-2,3-dimethylbenzene, two conformational diastereoisomers (syn and anti) were observed due to hindered rotation around the Aryl-NSO₂ bond. researchgate.net X-ray analysis revealed that only the syn conformation was present in the solid state, while in solution, the conformational preference was dependent on the solvent polarity. The anti conformation was more populated in low-polarity solvents, whereas the syn conformation was favored in polar solvents. researchgate.net
Understanding the conformational preferences of this compound derivatives is essential for designing analogues that can readily adopt the bioactive conformation required for optimal interaction with their target. Molecular modeling can be used to predict the lowest energy conformations of new analogues and to assess their conformational similarity to known active compounds. This information can help to prioritize which compounds to synthesize and test, thereby streamlining the drug discovery process.
Computational and Theoretical Chemistry Investigations
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of N-Ethylbenzenesulfonamide, might interact with the active site of a protein.
Derivatives incorporating the benzenesulfonamide (B165840) scaffold have been investigated as inhibitors of several key enzymes, including Dihydrofolate Reductase (DHFR) and Carbonic Anhydrases (CAs).
Carbonic Anhydrases (CAs): Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). tandfonline.com Molecular docking studies on various human CA (hCA) isoforms reveal a conserved binding mode for the sulfonamide group. The sulfonamide moiety (–SO₂NH₂) coordinates directly to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. tandfonline.comresearchgate.net The nitrogen atom of the sulfonamide and one of the oxygen atoms form strong interactions with the zinc ion. researchgate.net Furthermore, the sulfonamide group typically forms hydrogen bonds with the side chain of a key amino acid residue, Threonine 199 (Thr199). researchgate.net The ethyl and benzene (B151609) rings of a molecule like this compound would then orient themselves within the hydrophobic and hydrophilic pockets of the active site, influencing the compound's potency and selectivity for different CA isoforms (e.g., hCA I, II, IX, and XII). tandfonline.comresearchgate.netsemanticscholar.orgnih.gov
Dihydrofolate Reductase (DHFR): DHFR is another crucial enzyme target, particularly in antimicrobial and anticancer therapies. nih.govnih.gov While trimethoprim (B1683648) is a classic DHFR inhibitor, sulfonamides are known to inhibit the preceding enzyme in the folate pathway, dihydropteroate (B1496061) synthase (DHPS). nih.gov However, hybrid molecules and novel sulfonamide derivatives have been designed and docked as potential DHFR inhibitors. nih.govmdpi.com Docking studies show that these compounds can occupy the pterin (B48896) binding pocket of DHFR, forming hydrogen bonds and hydrophobic interactions with key residues, thereby blocking the binding of the natural substrate, dihydrofolate. nih.gov
The following table summarizes typical interactions observed in docking studies of sulfonamide-containing compounds with these biological targets.
| Target Protein | Key Interacting Residues | Type of Interaction with Sulfonamide Moiety |
| Carbonic Anhydrase II (hCA II) | Zn²⁺, His94, His96, His119, Thr199 | Coordination with the catalytic Zn²⁺ ion; Hydrogen bond with Thr199 |
| Carbonic Anhydrase IX (hCA IX) | Zn²⁺, His94, His96, His119, Thr200 | Coordination with the catalytic Zn²⁺ ion; Hydrogen bond with Thr200 |
| Dihydrofolate Reductase (DHFR) | Ile5, Phe31, Ile94, Thr113 | Hydrogen bonding and hydrophobic interactions within the active site |
This table is a generalized representation based on findings for various sulfonamide derivatives.
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com Software platforms like the Molecular Operating Environment (MOE) are frequently used for this purpose. mdpi.comnih.gov The process typically involves:
Preparation of the Target: The 3D crystal structure of the target protein (e.g., DHFR or a carbonic anhydrase isoform) is obtained from a database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or pocket. nih.gov
Database Preparation: A large database of ligands is prepared. This can be a commercial library or a custom-designed library based on a scaffold like benzenesulfonamide. The 3D conformations of each molecule are generated.
Docking and Scoring: The ligand database is then docked into the prepared protein's active site using a docking algorithm. mdpi.com Each resulting pose (orientation of the ligand) is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com
Hit Identification: Compounds that achieve high scores and exhibit favorable interactions with key amino acid residues are identified as "hits" for further experimental validation. mdpi.com
This methodology allows for the rapid and cost-effective identification of potential inhibitors from vast chemical spaces, using the this compound structure as a starting point or fragment for library design.
Quantum Chemical Calculations (e.g., DFT, TD-DFT, MP2, CCSD(T))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and structure of molecules at the atomic level. mdpi.com These methods provide deep insights into the behavior of this compound.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nanomeghyas.ir
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. blogspot.comulethbridge.ca A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov For sulfonamide derivatives, DFT calculations are used to determine these energy levels and predict their electronic behavior. nih.gov
The table below shows representative theoretical data for a related sulfonamide compound, illustrating the outputs of such calculations.
| Quantum Chemical Property | Calculated Value (eV) |
| HOMO Energy | -9.584 |
| LUMO Energy | 0.363 |
| HOMO-LUMO Energy Gap (ΔE) | 9.947 |
Data is for a representative N-substituted methylbenzenesulfonamide as a comparable example. bsu.by
Quantum chemical calculations can also be used to analyze the non-covalent interactions that govern how molecules interact with each other in a condensed phase, such as in a crystal lattice. mdpi.com These interactions, while weaker than covalent bonds, are crucial for determining the three-dimensional structure of materials and for ligand-protein binding. wikipedia.org They include hydrogen bonds, van der Waals forces, and C-H···O interactions. wikipedia.orgnih.gov
Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. Methods like DFT can simulate vibrational spectra (such as Infrared and Raman) by calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). nih.gov Time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis). bsu.by
These simulations provide a basis for assigning experimental spectral bands to specific molecular vibrations. nih.gov For instance, a calculated spectrum for a sulfonamide-Schiff base derivative showed a characteristic band for the azomethine group at 1634 cm⁻¹ and a secondary amine (N-H) band at 3446 cm⁻¹, which corresponded well with experimental FT-IR data. nih.gov
Furthermore, advanced computational methods can simulate Near-Infrared (NIR) spectra. frontiersin.orgnih.gov NIR spectra primarily consist of overtones and combination bands of fundamental vibrations, especially those involving C-H, N-H, and O-H bonds. s-a-s.orgmdpi.com Simulating these spectra is computationally intensive but provides a powerful tool for interpreting the complex and overlapping bands characteristic of the NIR region. frontiersin.org
Chemical Bonding and Reactivity Studies
Computational studies on this compound can elucidate the nature of its chemical bonds and predict its reactivity. The sulfonamide linkage (-SO₂NH-) is a key feature of this molecule. The hydrogen atom attached to the nitrogen in the sulfonamide group is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. researchgate.netnih.gov This acidity makes the compound soluble in alkaline solutions, as the proton can be abstracted by a base to form a salt. researchgate.netnih.gov
Density Functional Theory (DFT) is a common computational method used to study the electronic structure and reactivity of molecules like this compound. DFT calculations can be used to determine various properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity.
Molecular electrostatic potential (MEP) maps are particularly useful for visualizing the charge distribution on a molecule and predicting its reactive sites. uni-muenchen.dersc.org For a molecule like this compound, an MEP map would likely show a region of negative electrostatic potential (electron-rich) around the oxygen atoms of the sulfonyl group and the nitrogen atom, making them susceptible to electrophilic attack. Conversely, a region of positive electrostatic potential (electron-poor) would be expected around the acidic hydrogen on the nitrogen, indicating its susceptibility to nucleophilic attack. uni-muenchen.dersc.org These computational insights are valuable in understanding the molecule's interactions with biological targets.
Pharmacokinetic and Toxicological Predictions (ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the viability of a compound. youtube.com Various computational models and software, such as pkCSM and ADMETlab 2.0, can predict these properties for this compound based on its structure. uq.edu.au These predictions help in identifying potential liabilities of the molecule before significant resources are invested in its synthesis and experimental testing.
A typical predicted ADMET profile for this compound might include the following parameters:
| ADMET Property | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Suggests the compound is less likely to cause central nervous system side effects. |
| Plasma Protein Binding | High | Can affect the free concentration of the drug available to exert its effect. |
| Metabolism | ||
| CYP450 2D6 Substrate | Yes | Indicates potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP450 3A4 Inhibitor | No | Lower risk of inhibiting the metabolism of co-administered drugs. |
| Excretion | ||
| Total Clearance | Moderate | Reflects the rate at which the drug is eliminated from the body. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Indicates a low likelihood of causing genetic mutations. |
| hERG I Inhibition | No | Suggests a lower risk of cardiotoxicity. |
| Hepatotoxicity | Low risk | Indicates a lower probability of causing liver damage. |
These predicted values provide a preliminary assessment of the compound's drug-like properties and potential safety concerns.
Prediction of Activity and Structure Spectra (PASS)
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. uq.edu.aunih.gov The PASS algorithm provides a list of potential biological activities with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). uq.edu.aunih.gov Activities with Pa > Pi are considered possible for the compound.
For this compound, a PASS prediction could reveal a range of potential pharmacological effects and mechanisms of action. Given the prevalence of the sulfonamide moiety in various drug classes, the predictions might include activities such as:
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Carbonic anhydrase inhibitor | 0.650 | 0.015 |
| Diuretic | 0.580 | 0.030 |
| Anticonvulsant | 0.490 | 0.050 |
| Antibacterial | 0.450 | 0.065 |
| Anticancer | 0.320 | 0.120 |
| Anti-inflammatory | 0.280 | 0.150 |
These predictions can guide further experimental investigations to confirm the most promising biological activities of this compound.
Molecular Dynamics Simulations (Implicit in general theoretical chemistry for drug design)
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov In the context of drug design, MD simulations are implicitly used to understand how a ligand, such as this compound, interacts with its biological target, typically a protein. nih.govnih.gov
By simulating the dynamic behavior of the ligand-protein complex, researchers can gain insights into:
Binding Stability: MD simulations can assess the stability of the ligand within the binding pocket of the protein over a period of time. nih.gov A stable interaction is often indicative of a potent inhibitor or modulator of the protein's function.
Conformational Changes: The simulations can reveal how the protein and ligand change their conformations upon binding. nih.gov This information is crucial for understanding the mechanism of action.
Binding Free Energy: Advanced MD simulation techniques can be used to calculate the binding free energy, which is a measure of the affinity of the ligand for the protein. nih.gov This helps in prioritizing compounds with the highest predicted potency.
For this compound, if a specific biological target is identified (for instance, based on PASS predictions), MD simulations would be an essential tool to model its interaction with the target protein at an atomic level, providing a dynamic picture of the binding event and guiding the design of more potent analogs.
Advanced Analytical and Spectroscopic Characterization in N Ethylbenzenesulfonamide Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of N-Ethylbenzenesulfonamide, providing detailed information about its atomic connectivity and functional groups.
Infrared (IR) and UV-Visible Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration of the sulfonamide group is typically observed in the region of 3390–3323 cm⁻¹. nih.gov The most prominent features are the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, which appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | -SO₂NH- | ~3390 - 3323 |
| Aromatic C-H Stretch | Ar-H | >3000 |
| Asymmetric S=O Stretch | -SO₂- | ~1344 - 1317 |
| Symmetric S=O Stretch | -SO₂- | ~1187 - 1147 |
| S-N Stretch | -S-N- | ~924 - 906 |
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region. The benzene (B151609) ring gives rise to primary and secondary absorption bands, typically around 200 nm and 260 nm, respectively, which are due to π → π* electronic transitions. ijnrd.org The exact absorption maxima (λmax) can be influenced by the solvent and the substitution pattern on the benzene ring. sielc.com
Mass Spectrometry Techniques (EI-MS, HR-EI-MS, GC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of the closely related N-ethyl-4-methylbenzenesulfonamide shows a distinct molecular ion peak, and fragmentation patterns that help confirm the structure. acs.org Common fragmentation pathways for aromatic sulfonamides include cleavage of the C-S and S-N bonds.
High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS): HR-EI-MS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments, thus confirming the identity of this compound unambiguously.
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. chemicalbook.com GC-MS is ideal for identifying and quantifying this compound in complex mixtures. The compound is first separated from other components on a GC column before being introduced into the mass spectrometer for detection.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. acs.org This is particularly useful for confirming the molecular weight. Tandem mass spectrometry (ESI-MS/MS) can be used to induce fragmentation of the parent ion, often revealing a characteristic loss of sulfur dioxide (SO₂, 64 Da), which is a common fragmentation pathway for aromatic sulfonamides. scbt.com
| Technique | Ionization Method | Primary Information Obtained |
|---|---|---|
| EI-MS | Hard (Electron Impact) | Molecular Ion, Fragmentation Pattern |
| HR-EI-MS | Hard (Electron Impact) | Exact Mass, Elemental Formula |
| GC-MS | Hard (Electron Impact) | Separation and Identification in Mixtures |
| ESI-MS | Soft (Electrospray) | Molecular Weight ([M+H]⁺ or [M-H]⁻) |
| ESI-MS/MS | Soft with CID | Structural information from fragmentation (e.g., loss of SO₂) |
Chromatographic Separation and Analysis
Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or complex samples.
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). The separation of closely related sulfonamides has been successfully demonstrated using this technique. For instance, the separation of the isomer N-Ethyl-2-methylbenzenesulfonamide has been achieved on a Newcrom R1 column, indicating that similar methods can be readily developed for this compound.
Preparative HPLC: When high-purity this compound is required in larger quantities for further research, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significantly larger sample loads. By scaling up an optimized analytical method, gram-scale quantities of the target compound can be isolated and purified from synthesis byproducts and other impurities.
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For benzenesulfonamide (B165840) derivatives, single-crystal XRD analysis provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. It also reveals how molecules pack in the crystal lattice, stabilized by various intermolecular interactions such as hydrogen bonds and van der Waals forces.
The asymmetric unit of one polymorph contained two independent molecules, allowing for a comparison of conformational nuances influenced by the crystal packing environment. nih.gov Key structural insights from such studies include the dihedral angles between the phenyl and cyclohexyl rings, which were found to be 40.29 (11)° and 37.91 (13)° in the two molecules of one polymorph. nih.gov Furthermore, the analysis identified weak intermolecular C—H···O hydrogen bonds that link molecules into chains, demonstrating the forces that govern the solid-state supramolecular assembly. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₂₁NO₂S |
| Molecular Weight | 267.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.195 (1) |
| b (Å) | 12.9799 (7) |
| c (Å) | 12.7327 (6) |
| β (°) | 108.587 (3) |
| Volume (ų) | 2850.2 (3) |
| Z (Molecules/unit cell) | 8 |
Advanced Cellular and Molecular Assays
To understand the biological activity of this compound, researchers employ advanced assays that measure its effects on cellular processes, including gene expression and its ability to enter cells.
Reporter gene assays are powerful tools used to investigate how a compound affects gene expression and cellular signaling pathways. indigobiosciences.comnih.gov These assays work by linking a regulatory DNA sequence (a promoter) that responds to a specific signaling pathway to a gene that produces an easily measurable signal (the "reporter"), such as luciferase (producing light) or β-galactosidase (producing a color change). youtube.comnih.gov When the signaling pathway is activated or inhibited, the expression of the reporter gene changes, resulting in a corresponding change in the measurable signal.
This technique is highly valuable for screening compounds and elucidating their mechanism of action. For instance, a study on N-butylbenzenesulfonamide (NBBS), a close structural analog of this compound, utilized a luciferase-based reporter gene assay to test for anti-androgenic activity. google.com In this system, prostate cancer cells were engineered to contain a reporter construct where the luciferase gene is controlled by an androgen-responsive promoter. The addition of an androgen like methyltrienolone (B1676529) activates the androgen receptor, which then binds to the promoter and drives the production of luciferase. The study demonstrated that NBBS could inhibit this androgen-induced luciferase expression, indicating that the compound interferes with the androgen signaling pathway. google.com This type of assay provides quantitative data on the potency of a compound in a specific biological context.
| Test Condition | Description | Relative Luciferase Activity (%) |
|---|---|---|
| Control | Cells only (baseline) | 1 |
| Androgen Agonist | Cells + Androgen (e.g., Methyltrienolone) | 100 |
| Test Compound | Cells + Androgen + N-Alkylbenzenesulfonamide | 35 |
| Positive Control | Cells + Androgen + Known Antagonist | 25 |
For a compound to exert a biological effect on intracellular targets, it must first cross the cell membrane. Cellular uptake studies are designed to quantify the extent and rate at which a compound enters cells. The uptake of sulfonamides into bacterial cells has been modeled as a process of diffusion-like transport involving both the neutral molecule and its ionic form. nih.gov This transport is significantly influenced by the compound's acid dissociation constant (pKa) and the pH gradient between the extracellular medium and the cell's cytoplasm. nih.govnih.gov
The prevailing model suggests that the intracellular concentration of a sulfonamide is highly dependent on the degree of ionization inside and outside the cell. nih.govresearchgate.net Generally, the neutral, more lipophilic form of the molecule is better able to diffuse across the lipid bilayer of the cell membrane. A large pH gradient between the outside and inside of the cell can lead to higher accumulation. nih.gov For many sulfonamides, which are weakly acidic, an external pH that is lower than the intracellular pH can favor accumulation within the cell. nih.govresearchgate.net In addition to pH, other molecular properties like lipophilicity play a crucial role. Studies on related sulfonamide-containing compounds have shown that increasing lipophilicity can enhance cellular activity, which may be linked to improved cell permeability. uea.ac.uk
| Factor | Influence on Uptake | Mechanism |
|---|---|---|
| Extracellular pH | Significant | Affects the ionization state of the sulfonamide outside the cell. nih.gov |
| Intracellular pH | Significant | Affects the ionization state of the sulfonamide inside the cell, influencing trapping. nih.govnih.gov |
| Compound pKa | Critical | Determines the ratio of ionized to non-ionized species at a given pH. nih.gov |
| Lipophilicity (LogP) | Important | Higher lipophilicity generally enhances diffusion across the lipid cell membrane. uea.ac.uk |
| Transmembrane pH Gradient | Key Driver | A larger gradient can lead to higher intracellular accumulation of the compound. nih.gov |
Q & A
Q. What are the common synthetic routes for N-Ethylbenzenesulfonamide derivatives, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling sulfonamide precursors with ethyl-substituted aromatic systems. For example, sulfonamide boronic acids can be synthesized via nucleophilic substitution or coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates . Purification is achieved through column chromatography or recrystallization, with yields ranging from 37% to 73% depending on substituents and reaction conditions . Optimization includes controlling temperature, inert atmospheres, and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, with chemical shifts indicating electronic environments of ethyl and sulfonamide groups . X-ray crystallography provides precise molecular geometry, while FT-IR and Raman spectroscopy identify functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) and C-N vibrations . Data interpretation should cross-reference experimental results with computational simulations (e.g., density functional theory) to validate conformational stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation pathway data for sulfonamides in environmental studies?
- Methodological Answer : Discrepancies in microbial degradation mechanisms (e.g., incomplete mineralization or metabolite toxicity) require interdisciplinary approaches. Controlled-environment studies using isotopically labeled sulfonamides (e.g., ¹⁴C-tracers) can track degradation intermediates . Combining metagenomics (to identify microbial consortia) with metabolomics (to profile degradation byproducts) helps reconcile conflicting data. Statistical tools like CiteSpace can map knowledge gaps and prioritize unresolved pathways .
Q. What methodological approaches are recommended for designing high-throughput assays to evaluate sulfonamide bioactivity?
- Methodological Answer : A dichotomous-response microbial bioassay using Bacillus subtilis BGA can be optimized via Plackett-Burman experimental design. Key parameters include spore concentration (≥10⁶ CFU/mL), trimethoprim (TMP) concentration (500 mg/L), and culture medium volume (100 µL). Logistic regression models with interaction terms improve detection capabilities (e.g., sensitivity to 100 µg/L, aligning with EU MRLs) . High-throughput screening in microtiter plates reduces assay time to 6 hours .
Q. How do substituents on sulfonamide ligands influence catalytic activity in asymmetric synthesis?
- Methodological Answer : Substituent electronic and steric effects are critical. For example, camphor sulfonamide derivatives with electron-withdrawing groups (e.g., -NO₂) improve enantiomeric excess (ee) in Ti-catalyzed aldehyde additions by stabilizing transition states . Modifying the sulfonamide’s phenyl ring (e.g., bulky tert-butyl groups) enhances steric hindrance, increasing reaction yields from 59% to 73% . Systematic screening via DoE (Design of Experiments) optimizes solvent polarity and temperature gradients .
Q. What strategies are effective in analyzing sulfonamide-protein interactions using computational and experimental methods?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities of sulfonamide derivatives to targets like β-lactamase or NLRP3 inflammasomes . Experimental validation includes surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Co-crystallization with proteins (e.g., AmpC β-lactamase) reveals key interactions, such as hydrogen bonding with Ser64 or hydrophobic contacts with Val216 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
